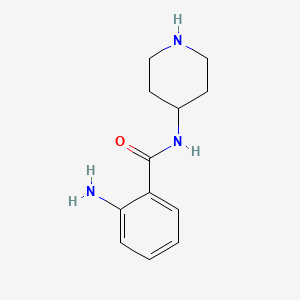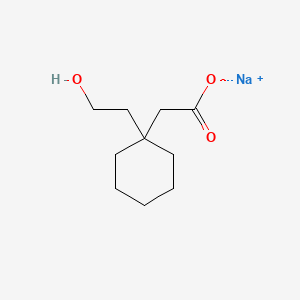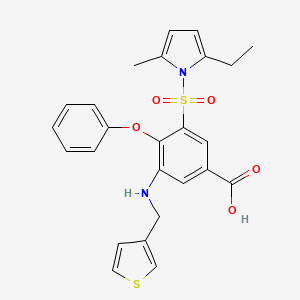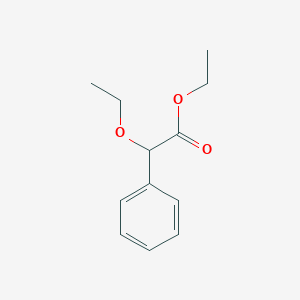![molecular formula C29H39N3O2 B14434196 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 77855-17-5](/img/structure/B14434196.png)
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities This particular compound is characterized by its unique structure, which includes heptyloxy groups and a methyl group attached to the indoloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have distinct biological activities.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its biological properties.
Substitution: The heptyloxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits key enzymes involved in cellular processes, such as DNA replication and repair . These interactions make it a promising candidate for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its anticancer and antiviral activities.
Quinoxaline 1,4-di-N-oxides: Exhibits antimicrobial and antitumoral properties.
Bis(quinoxalin-2-yl)phenoxy)alkanes: Investigated for their potential as anti-breast cancer agents.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
77855-17-5 |
|---|---|
Molecular Formula |
C29H39N3O2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
1,4-diheptoxy-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C29H39N3O2/c1-4-6-8-10-14-20-33-24-18-19-25(34-21-15-11-9-7-5-2)28-27(24)30-26-22-16-12-13-17-23(22)32(3)29(26)31-28/h12-13,16-19H,4-11,14-15,20-21H2,1-3H3 |
InChI Key |
CSRXFHDOZMEAOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C2C(=C(C=C1)OCCCCCCC)N=C3C(=N2)C4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


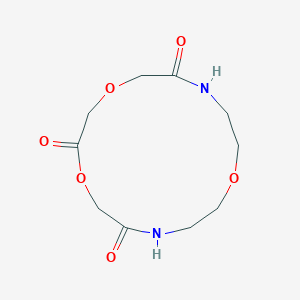
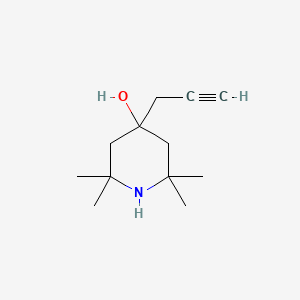
![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)

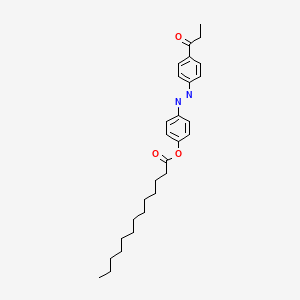
![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
